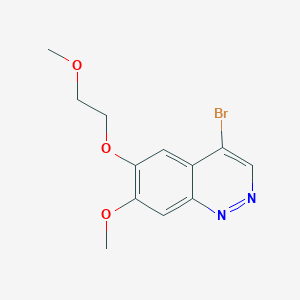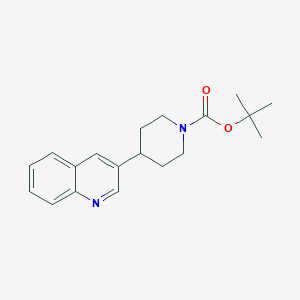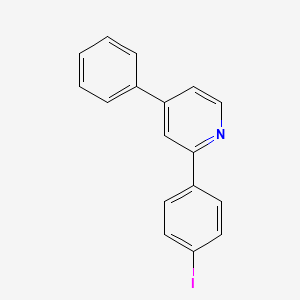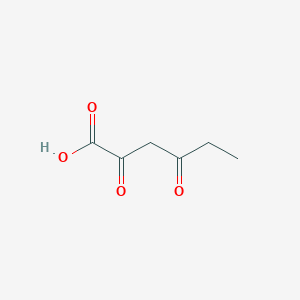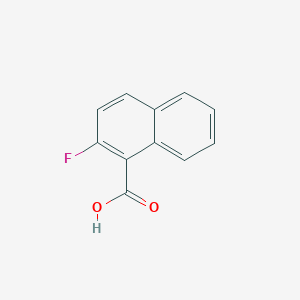![molecular formula C12H11F2NO4 B14137438 1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 926259-95-2](/img/structure/B14137438.png)
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H11F2NO4 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxybenzene: This can be achieved by selective fluorination of trichloromethoxybenzene using hydrogen fluoride.
Coupling with pyrrolidine: The difluoromethoxybenzene is then coupled with a pyrrolidine derivative under specific reaction conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in the rest of its structure.
6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Another compound with a difluoromethoxyphenyl group but a different core structure.
Eigenschaften
CAS-Nummer |
926259-95-2 |
|---|---|
Molekularformel |
C12H11F2NO4 |
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c13-12(14)19-9-3-1-8(2-4-9)15-6-7(11(17)18)5-10(15)16/h1-4,7,12H,5-6H2,(H,17,18) |
InChI-Schlüssel |
KHKZBNVCCOTQDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


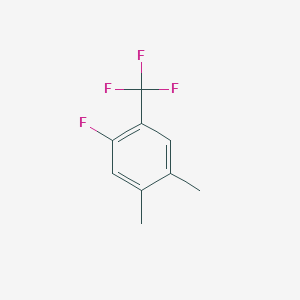
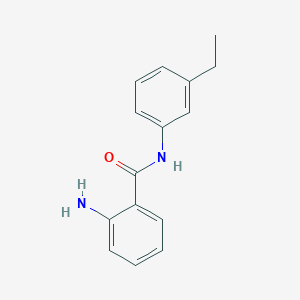
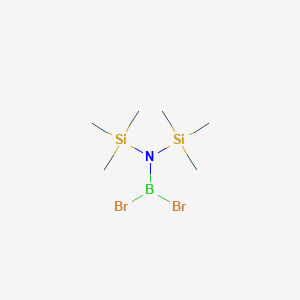
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)

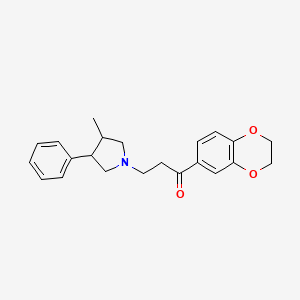
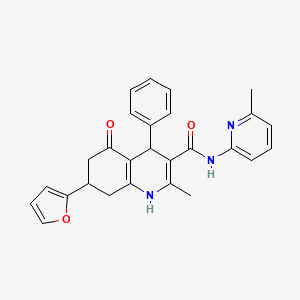
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
